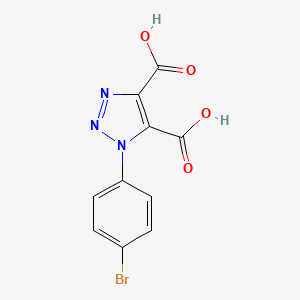
1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid, also known as BPTD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPTD is a triazole-based compound that has been synthesized through a series of chemical reactions. The compound has shown promising results in several studies, making it an interesting topic for further research.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid is not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes. Studies have shown that this compound inhibits the activity of certain enzymes involved in the biosynthesis of fatty acids.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that the compound inhibits the activity of certain enzymes involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in the levels of certain fatty acids in the body. This compound has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid has several advantages for use in laboratory experiments. The compound is easy to synthesize and purify, making it readily available for use. This compound has also been shown to have low toxicity, making it safe for use in laboratory experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid. One area of interest is the development of new compounds based on this compound. Researchers are exploring the use of this compound as a building block for the synthesis of other triazole-based compounds with potential applications in medicinal chemistry. Another area of interest is the study of the mechanism of action of this compound. Researchers are working to better understand how the compound works and how it can be used to treat various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in several studies. The compound has potential applications in various areas of scientific research, including medicinal chemistry. This compound is easy to synthesize and has low toxicity, making it safe for use in laboratory experiments. There are several future directions for research on this compound, including the development of new compounds based on this compound and the study of its mechanism of action.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid involves a series of chemical reactions. The first step involves the synthesis of 4-bromoaniline, which is then reacted with ethyl acetoacetate to form 1-(4-bromophenyl)-3-ethoxycarbonyl-5-methylpyrazole. The next step involves the cyclization of the pyrazole ring to form this compound. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid has been studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a building block for the synthesis of other compounds. This compound has been used as a precursor for the synthesis of other triazole-based compounds with potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
1-(4-bromophenyl)triazole-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O4/c11-5-1-3-6(4-2-5)14-8(10(17)18)7(9(15)16)12-13-14/h1-4H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWRZGFFUQUGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6106975.png)
![5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6106982.png)
![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6106983.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B6106991.png)
![3-[(benzylamino)methylene]-5-(4-hydroxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B6106994.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylacrylamide](/img/structure/B6107002.png)
![2-[4-(4-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6107005.png)
![4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6107012.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107021.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(1-phenylbutyl)butanamide](/img/structure/B6107031.png)
![4-methyl-2-[(3-methylbutyl)amino]-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6107046.png)
![N-(2-furylmethyl)-2-{3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B6107062.png)
![1-[4-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6107076.png)